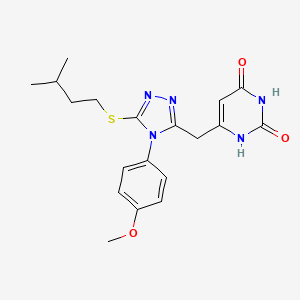

6-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Description

6-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is an organic compound featuring a combination of heterocyclic frameworks, including triazole and pyrimidine moieties. This intricate structure bestows the compound with unique chemical properties and potential for various applications in fields such as chemistry, biology, and pharmacology.

Properties

IUPAC Name |

6-[[4-(4-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-12(2)8-9-28-19-23-22-16(10-13-11-17(25)21-18(26)20-13)24(19)14-4-6-15(27-3)7-5-14/h4-7,11-12H,8-10H2,1-3H3,(H2,20,21,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBPSKZPOVWFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CC3=CC(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step processes:

Formation of 1,2,4-triazole moiety: : This step often starts with the reaction of an aromatic aldehyde with a hydrazine derivative to form the hydrazone intermediate. The next step entails cyclization to form the triazole ring.

Attachment of isopentylthio group: : Substitution reactions involving alkyl halides or other suitable derivatives are used to introduce the isopentylthio group.

Integration of pyrimidine dione structure: : The core pyrimidine structure is assembled through reactions such as cyclocondensation, often involving urea or guanidine derivatives.

Industrial Production Methods

Industrial-scale synthesis optimizes reaction conditions, solvent choice, and catalyst selection to improve yield and purity:

Batch or continuous flow reactors: : Both approaches can be used, with continuous flow often favored for its efficiency.

Purification techniques: : Crystallization, chromatography, and distillation are employed to achieve high-purity product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, often involving mild oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions, typically using hydride donors or catalytic hydrogenation, can modify the triazole or pyrimidine rings.

Substitution: : Nucleophilic substitution can occur at the triazole ring or the isopentylthio group, allowing for diverse functionalizations.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: : Sodium borohydride, catalytic hydrogenation.

Substitution reagents: : Alkyl halides, amines, or thiols.

Major Products

The major products depend on the specific reactions:

Oxidation: : Sulfoxides, sulfones.

Reduction: : Reduced triazole or pyrimidine derivatives.

Substitution: : Functionalized derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and ability to form complex structures, which can be utilized in the synthesis of other bioactive molecules.

Biology and Medicine

Antimicrobial Agents: : Its unique structure lends potential as an antimicrobial agent, particularly against resistant strains.

Anti-cancer Research: : The compound's ability to interact with biological macromolecules makes it a candidate for anti-cancer studies.

Enzyme Inhibition: : It has shown promise in inhibiting specific enzymes, making it a potential therapeutic agent.

Industry

Pharmaceuticals: : Used in the development of novel drug candidates.

Mechanism of Action

The compound exerts its effects through various mechanisms, often involving binding to molecular targets such as enzymes or receptors. Its structure allows for specific interactions with these targets, leading to modulation of biological pathways. For example, inhibition of key enzymes can disrupt metabolic processes in microbes or cancer cells.

Comparison with Similar Compounds

When compared with other compounds in the triazole or pyrimidine family:

Triazole Analogues: : Compounds like fluconazole also possess antifungal properties, but differ in their specific activity and spectrum.

Pyrimidine Dione Analogues: : Compounds like uracil derivatives are well-known in biochemistry and medicine, yet our compound’s additional triazole ring and isopentylthio group provide unique reactivity and applications.

Similar Compounds

Fluconazole: : A triazole antifungal agent.

Uracil: : A pyrimidine base important in nucleic acids.

Sulfonamides: : Containing sulfonyl functional groups, showing antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.